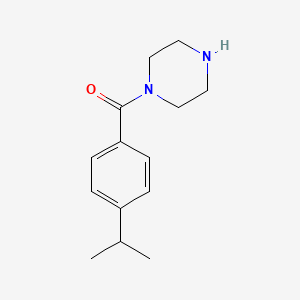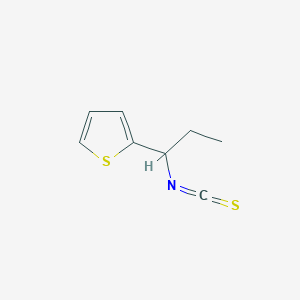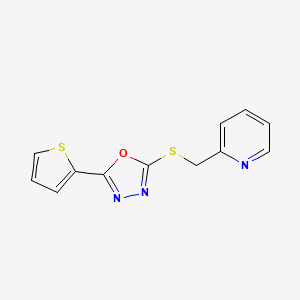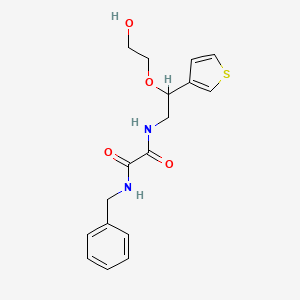
3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole, also known as BITP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BITP is a heterocyclic compound that contains a pyrazole ring and an isothiocyanate functional group.
Wirkmechanismus
The mechanism of action of 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole is not fully understood. However, it is believed that 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole has also been shown to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory and anti-microbial properties.
Biochemische Und Physiologische Effekte
3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole has been found to have several biochemical and physiological effects. In vitro studies have shown that 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole has also been found to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory and anti-microbial properties. Additionally, 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole has been found to have antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole in lab experiments is its potential as a treatment for cancer, inflammation, and bacterial infections. Additionally, 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one of the limitations of using 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole is its potential toxicity. Further studies are needed to determine the safety and efficacy of 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole. One potential direction is the development of 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole as a cancer treatment. Further studies are needed to determine the safety and efficacy of 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole in vivo, as well as its potential for use in combination with other anti-cancer drugs. Another potential direction is the development of 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole as a treatment for inflammatory diseases such as arthritis. Additionally, further studies are needed to determine the mechanism of action of 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole and its potential as a treatment for bacterial infections.
Synthesemethoden
3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole can be synthesized through the reaction between 2-methylbenzylamine and phenyl isothiocyanate. The reaction takes place in the presence of an acid catalyst such as hydrochloric acid. The resulting product is then purified through column chromatography to obtain pure 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole.
Wissenschaftliche Forschungsanwendungen
3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole has been used in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-microbial studies. 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole has also been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. Additionally, 3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole has been found to have anti-microbial activity against several bacterial strains, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
3-isothiocyanato-1-[(2-methylphenyl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-10-4-2-3-5-11(10)8-15-7-6-12(14-15)13-9-16/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSMXGIERRISNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)N=C=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isothiocyanato-1-(2-methyl-benzyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2664414.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2664416.png)


![1,3,7-trimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2664423.png)
![4-[2-Chloro-5-(trifluoromethyl)benzenesulfonamidomethyl]benzoic acid](/img/structure/B2664424.png)



![2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2664430.png)
![2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2664431.png)
![N-(5-chloro-2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2664432.png)

